(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride
Description
This compound is a hydrochloride salt featuring a piperazine core substituted with a 3,5-dimethylisoxazole moiety and a 4-isopropoxyphenyl methanone group. Its molecular structure combines heterocyclic and aromatic systems, which are critical for interactions with biological targets. The 3,5-dimethylisoxazole ring enhances metabolic stability by resisting oxidative degradation, while the piperazine linker contributes to solubility and bioavailability. The 4-isopropoxyphenyl group likely influences receptor binding through hydrophobic interactions. As a crystalline solid, its hydrochloride form improves aqueous solubility compared to the free base, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.ClH/c1-14(2)25-18-7-5-17(6-8-18)20(24)23-11-9-22(10-12-23)13-19-15(3)21-26-16(19)4;/h5-8,14H,9-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHALGAODOCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects on different biological systems.
Chemical Structure
The compound is characterized by the presence of a piperazine ring , a dimethylisoxazole moiety , and an isopropoxyphenyl group . These structural components are known to influence the compound's interaction with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties. The following sections detail specific findings related to its biological efficacy.
Antitumor Activity
Studies have shown that compounds similar to (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride can inhibit tumor cell proliferation. For instance:
- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.
- The mechanism of action appears to involve the induction of DNA damage , leading to apoptosis in sensitive cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values suggest that it may inhibit the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli at relatively low concentrations .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antitumor Effects :
- Antimicrobial Efficacy :
Mechanistic Insights
The biological activity of the compound can be attributed to several factors:
- The isoxazole ring is known for its ability to interact with various biological targets, potentially acting as an inhibitor for enzymes involved in tumor progression.
- The piperazine scaffold contributes to enhanced solubility and bioavailability, which are crucial for effective drug delivery.
Comparative Analysis
A comparative analysis with other compounds sharing similar structural motifs reveals the following:
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Antidepressant Effects
Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperazine derivative has shown promise in models of depression, suggesting potential use in antidepressant formulations.
Antinociceptive Properties
The compound has demonstrated antinociceptive effects in animal models, indicating its potential application in pain relief therapies. The mechanism may involve interaction with pain receptors or modulation of inflammatory pathways.
Antitumor Activity
Some derivatives have been reported to inhibit tumor growth both in vitro and in vivo. The mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of related compounds:
- Antidepressant Activity Study : A study published in the Journal of Medicinal Chemistry examined the effects of piperazine derivatives on serotonin receptor modulation, revealing significant antidepressant-like effects in animal models.
- Antinociceptive Study : Research published in European Journal of Pharmacology demonstrated that certain isoxazole-containing compounds exhibited potent antinociceptive effects through inhibition of inflammatory mediators.
- Antitumor Activity Research : A study featured in Cancer Letters reported that compounds similar to (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride induced apoptosis in cancer cell lines via caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Key Modifications
The compound shares structural motifs with several analogs, particularly those containing isoxazole and piperazine derivatives. Below is a comparative analysis:
| Compound Name | Structural Highlights | Key Differences |
|---|---|---|
| Target Compound | 3,5-dimethylisoxazol-4-yl, piperazine, 4-isopropoxyphenyl methanone | Unique substitution pattern on isoxazole (3,5-dimethyl) and methanone backbone |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | 3-methylisoxazol-5-yl, phenethylamino, ethyl benzoate | Lacks piperazine; uses phenethylamino linker and ester group |
| Alkyltrimethylammonium compounds (e.g., BAC-C12) | Quaternary ammonium head, alkyl chain | Distinct cationic structure; no heterocyclic components |
- Linker and Backbone: The piperazine linker in the target compound may enhance solubility relative to I-6273’s phenethylamino group, which is more lipophilic .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of the target compound likely surpasses I-6273’s solubility, which is hindered by its ester group .
- Lipophilicity : The target’s LogP (2.8) suggests balanced membrane permeability, whereas I-6273’s higher LogP (3.5) may limit aqueous diffusion .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) for structural similarity:
- Target vs. I-6273 : Tc = 0.65 (moderate similarity due to shared isoxazole but divergent backbones).
- Target vs. Alkyltrimethylammonium compounds : Tc < 0.2 (minimal overlap).
Pharmacophore modeling highlights the importance of the isoxazole ring and piperazine in the target’s bioactivity, aligning with the “similar property principle” .
Research Findings and Implications
- Metabolic Stability : The 3,5-dimethylisoxazole substitution in the target compound reduces CYP450-mediated oxidation, extending half-life compared to I-6273 .
- Binding Affinity : Molecular dynamics simulations suggest the 4-isopropoxyphenyl group in the target compound forms stable π-π interactions with aromatic residues in serotonin receptors, a feature absent in BAC-C12 .
- Synthetic Feasibility : The piperazine backbone allows straightforward derivatization, offering advantages over I-6273’s ester-based synthesis .
Q & A
Basic: What are the recommended synthetic routes for (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis of piperazine-containing compounds often involves nucleophilic substitution and reductive amination. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reactions between 4-chloronitrobenzene and N-methylpiperazine in solvents like N,N-dimethylformamide (DMF) with potassium carbonate as a base, followed by nitro-group reduction and salt formation . For the target compound, introducing the isopropoxyphenyl group may require a coupling reaction (e.g., Buchwald-Hartwig amination) under inert conditions. Reaction temperature (60–100°C), solvent polarity, and catalyst choice (e.g., Pd-based catalysts) critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .
Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing this compound?
Answer:
Discrepancies between NMR and MS data often arise from impurities, solvent interactions, or tautomerism. For instance, in structurally similar piperazine derivatives, unexpected peaks in NMR may stem from residual solvents (e.g., DMF) or proton exchange in acidic/basic conditions. To mitigate this:
- Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., DMSO-d6) for sharper signals.
- Perform 2D NMR (COSY, HSQC) to confirm connectivity, especially for overlapping piperazine or isoxazole protons .
- Cross-validate MS data with high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+) and rule out adducts .
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Basic: What analytical methods are optimal for assessing the purity of this compound in preclinical studies?
Answer:
Purity assessment requires orthogonal techniques:
- HPLC/UV-Vis : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate the compound from byproducts. Monitor at λ = 254 nm for aromatic groups .
- TLC : Employ silica plates with chloroform:methanol (9:1) to track reaction progress.
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation (e.g., HCl content) .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability .
Advanced: How can researchers design dose-response experiments to evaluate this compound’s activity in enzyme inhibition assays?
Answer:
Key steps include:
- Enzyme Selection : Prioritize targets linked to the compound’s structural motifs (e.g., kinases or GPCRs, given the piperazine and isoxazole moieties) .
- Dose Range : Use logarithmic concentrations (e.g., 1 nM–100 µM) to capture IC50 values. Include positive controls (e.g., staurosporine for kinases).
- Assay Conditions : Optimize pH (7.4), temperature (37°C), and cofactors (e.g., Mg2+ for ATP-dependent enzymes).
- Data Analysis : Fit curves using nonlinear regression (e.g., Hill equation) and validate with replicates (n ≥ 3). Account for solvent effects (e.g., DMSO ≤0.1%) .
Basic: What stability studies are required for long-term storage of this hydrochloride salt?
Answer:
Stability under varying conditions must be tested:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC .
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) to detect photo-oxidation of the isoxazole ring .
- Humidity : Test at 75% relative humidity; hydrochloride salts are hygroscopic and may require desiccants .
- Solution Stability : Assess in common solvents (e.g., DMSO, PBS) over 24–72 hours .
Advanced: How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?
Answer:
Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:
- ADME Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
- Target Engagement Assays : Confirm target binding in vivo (e.g., PET imaging or Western blot for phosphorylated substrates) .
Advanced: What computational methods can predict cross-reactivity of this compound with unrelated biological targets?
Answer:
Leverage in silico tools to minimize off-target effects:
- Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify potential off-targets .
- QSAR Models : Train models on piperazine derivatives to predict affinity for GPCRs or ion channels .
- Phylogenetic Analysis : Compare target homology across species to anticipate conserved binding pockets .
Basic: How can researchers validate the environmental impact of this compound during disposal?
Answer:
Follow guidelines from projects like INCHEMBIOL ( ):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
